2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted at the 2-position with a (2,5-dimethylbenzyl)thio group and at the 1-position with a methylsulfonyl moiety. The dihydroimidazole ring confers rigidity, while the substituents influence electronic and steric properties. Such structural features are critical in pharmaceutical and materials science applications, particularly where solubility and molecular interactions are key .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-10-4-5-11(2)12(8-10)9-18-13-14-6-7-15(13)19(3,16)17/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUGNKIXJHVYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves several synthetic routes. One common method includes the reaction of 2,5-dimethylbenzyl chloride with sodium thiomethoxide to form the corresponding sulfide. This intermediate is then reacted with 1-methylsulfonyl-4,5-dihydroimidazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and microbial growth, leading to its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Benzylthio Group
- Molecular weight: 226.72 g/mol (C₁₀H₁₁ClN₂S) vs. ~323.44 g/mol (target compound). The chloro group may reduce lipophilicity (Cl vs. CH₃), affecting membrane permeability .
- These derivatives may exhibit higher solubility in aqueous media but lower thermal stability due to acidic protons .
Sulfonyl vs. Thioether Functional Groups
- Methylsulfonyl vs. Methylthio () :
- Sulfonyl groups (SO₂) are stronger electron-withdrawing groups than thioethers (S-), leading to higher polarity, melting points, and oxidative stability.
- In , sulfonyl derivatives (6a–6g) showed enhanced crystallinity compared to thioether analogs (5a–5g), attributed to stronger intermolecular interactions (e.g., dipole-dipole) .
- Methylthio groups (e.g., 2-(methylthio)-4,5-dihydro-1H-imidazole in ) are more nucleophilic, making them reactive sites for further substitutions .
Core Structure Modifications
- For example, 2-(benzylthio)-4,5-diphenyl-1H-imidazoles () exhibit enhanced fluorescence properties compared to non-aromatic analogs .
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound includes a thioether group and a methylsulfonyl moiety attached to the imidazole ring. The synthesis typically involves multi-step reactions that integrate various functional groups, enhancing the compound's biological activity.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antibacterial Activity : Many imidazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Compounds in this class are evaluated for their effectiveness against fungal pathogens.
- Anti-inflammatory Effects : Some derivatives demonstrate potential in reducing inflammation.
- Antitumor Properties : Certain imidazoles have been investigated for their ability to inhibit tumor growth.
Antibacterial Activity
A study evaluating various imidazole derivatives found that compounds similar to this compound exhibited moderate to strong antibacterial activity. For instance:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 13e | 1-4 | Gram-positive bacteria |
| 13e | >100 | HepG2 cells (no cytotoxicity) |
These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents .
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. The compound's structure allows it to interact with fungal cell membranes, potentially disrupting their integrity. In laboratory tests, several related compounds have shown efficacy against common fungal strains.
Anti-inflammatory Mechanism
The anti-inflammatory potential of imidazoles is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has indicated that certain derivatives can significantly reduce inflammation markers in vitro.
Case Study 1: Antibacterial Evaluation
In a recent study published in EurekaSelect, researchers synthesized various imidazole derivatives and tested their antibacterial activity against multidrug-resistant strains. Among these, compound 13e demonstrated the highest efficacy with MIC values ranging from 1 to 4 μg/mL against several bacterial strains .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of imidazole derivatives. Compounds were tested against standard anti-inflammatory drugs like Phenylbutazone. Results indicated that some derivatives exhibited comparable or superior anti-inflammatory effects without significant cytotoxicity .
Conclusion and Future Directions
The compound This compound shows promising biological activities that warrant further exploration. Its antibacterial and anti-inflammatory properties suggest potential therapeutic applications in treating infections and inflammatory diseases. Future research should focus on elucidating its mechanisms of action and conducting clinical trials to assess its efficacy and safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
